Ensulizole

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

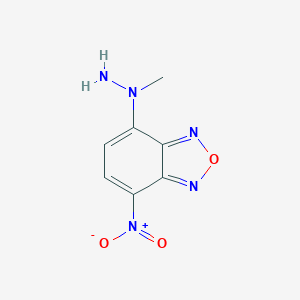

Die Synthese von Ensulizol beinhaltet typischerweise die Sulfonierung von 2-Phenylbenzimidazol. Die Reaktionsbedingungen beinhalten oft die Verwendung von Schwefelsäure oder Chlorsulfonsäure als Sulfonierungsmittel. Der Prozess wird unter kontrollierten Temperaturen durchgeführt, um eine selektive Sulfonierung an der 5-Position des Benzimidazolrings zu gewährleisten .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Ensulizol großtechnische Sulfonierungsreaktionen, gefolgt von Reinigungsschritten wie Kristallisation oder Umkristallisation, um die reine Verbindung zu erhalten. Das Endprodukt wird dann in verschiedenen Sonnenschutzprodukten formuliert .

Chemische Reaktionsanalyse

Arten von Reaktionen

Ensulizol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitution: Die Sulfonsäuregruppe in Ensulizol kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart starker Nukleophile.

Häufige Reagenzien und Bedingungen

Oxidation: UV-B-Strahlung ist eine häufige Bedingung für die Oxidationsreaktionen, die Ensulizol betreffen.

Substitution: Starke Nukleophile wie Hydroxidionen können Substitutionsreaktionen mit der Sulfonsäuregruppe erleichtern.

Hauptprodukte

Substitution: Substitutionsreaktionen können verschiedene Derivate von Ensulizol liefern, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Ensulizol hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Biologie: In Zellstudien auf seine schützenden Wirkungen gegen UV-induzierte DNA-Schäden untersucht.

Medizin: Für seine potenzielle Verwendung im Photo schutz und zur Vorbeugung von Hautkrebs untersucht.

Industrie: Zur Formulierung von Sonnenschutzmitteln und anderen Kosmetikprodukten verwendet, um UV-Schutz zu bieten.

Wirkmechanismus

Ensulizol übt seine Wirkungen aus, indem es UV-B-Wellenlängen stark absorbiert. Es bietet Schutz vor UV-B-induzierten Cyclobutan-Pyrimidin-Dimeren. Nach Photoanregung kann Ensulizol Schäden an DNA induzieren, DNA-Strangbrüche verursachen und die Bildung von oxidierten Guaninen über Typ-I- und Typ-II-Photosensibilisierungsmechanismen nach UV-A- oder UV-B-Bestrahlung photosensibilisieren. Es ist auch in der Lage, reaktive Sauerstoffspezies, einschließlich Singulett-Sauerstoffs, nach Photoanregung zu erzeugen .

Analyse Chemischer Reaktionen

Types of Reactions

Ensulizole undergoes several types of chemical reactions, including:

Substitution: The sulfonic acid group in this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: UV-B radiation is a common condition for the oxidation reactions involving this compound.

Substitution: Strong nucleophiles such as hydroxide ions can facilitate substitution reactions involving the sulfonic acid group.

Major Products

Wissenschaftliche Forschungsanwendungen

Ensulizole has several scientific research applications, including:

Wirkmechanismus

Ensulizole exerts its effects by strongly absorbing UV-B wavelengths. It offers protection against UV-B-induced cyclobutane pyrimidine dimers. Upon photoexcitation, this compound can induce damage on DNA, cause DNA strand breaks, and photosensitize the formation of oxidized guanines via type I and II photosensitization mechanisms following UV-A or UV-B irradiation. It is also capable of generating reactive oxygen species, including singlet oxygen upon photoexcitation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Titandioxid: Ein anorganischer UV-Filter, der Schutz vor UVA- und UVB-Wellenlängen bietet.

Zinkoxid: Ein weiterer anorganischer UV-Filter mit Breitbandschutz-Eigenschaften.

Einzigartigkeit

Ensulizol ist aufgrund seiner Wasserlöslichkeit einzigartig, was es für Formulierungen geeignet macht, die ein leichteres, weniger öliges Hautgefühl anstreben. Diese Eigenschaft unterscheidet es von anderen UV-Filtern, die oft ölbasiert sind .

Eigenschaften

IUPAC Name |

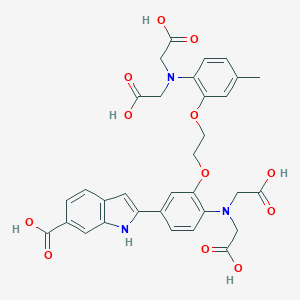

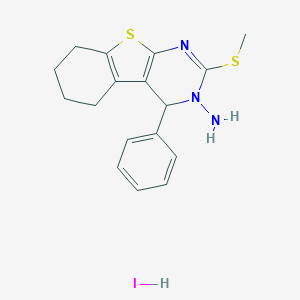

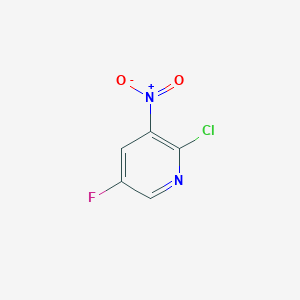

2-phenyl-3H-benzimidazole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h1-8H,(H,14,15)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCJGUGAGLDPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038852 | |

| Record name | Ensulizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Ensulizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Ensulizole strongly absorbs UV-B wavelengths. It offers protection against UV-B-induced cyclobutane pyrimidine dimers. Based on the findings in vitro and in cellulo, ensulizole induces damage on the DNA, causes DNA strand breaks and photosensitizes the formation of oxidized guanines via type I and II photosensitization mechanisms following UV-A or UV-B irradiation. Ensulizole is capable of generating reactive oxygen species, including singlet oxygen upon photoexcitation. | |

| Record name | Ensulizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

27503-81-7 | |

| Record name | 2-Phenylbenzimidazole-5-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27503-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ensulizole [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027503817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ensulizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ensulizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENSULIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YQ9DI1W42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>300, decomposes at 410 | |

| Record name | Ensulizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

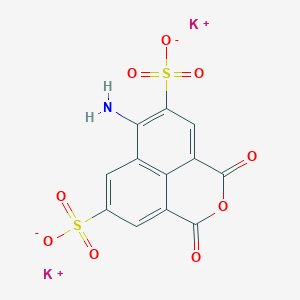

![dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B149425.png)

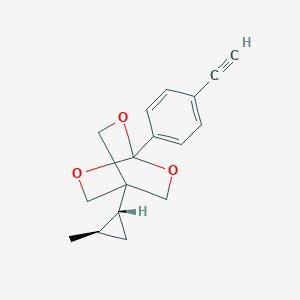

![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)